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Compound of Interest

Compound Name: Ethyl 2-chloropropionate

Cat. No.: B056282

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
ethyl 2-chloropropionate, a key chemical intermediate in various synthetic processes. This
document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data, supported by established experimental protocols.

Molecular Structure and Spectroscopic Overview

Ethyl 2-chloropropionate (CsHoCIlO2) is a chiral ester with the following structure:

Spectroscopic analysis is crucial for the structural elucidation and quality control of this
compound. The following sections detail the data obtained from tH NMR, 13C NMR, IR, and MS
analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

'H NMR Spectroscopic Data

The *H NMR spectrum of ethyl 2-chloropropionate was acquired in deuterated chloroform
(CDCIs) at 90 MHz. The chemical shifts () are reported in parts per million (ppm) relative to
tetramethylsilane (TMS).
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. Chemical Shift Lo . .
Signal Multiplicity Integration Assignment
(ppm)
a 1.30 Triplet 3H -O-CHz2-CHs
b 1.75 Doublet 3H CI-CH-CHs
C 4.25 Quartet 2H -O-CH2-CHs
d 4.40 Quartet 1H CI-CH-CHs

13C NMR Spectroscopic Data

The 13C NMR spectrum provides information on the different carbon environments within the

molecule.
Carbon Atom Chemical Shift (ppm)
-O-CH2-CHs 14.0
CI-CH-CHs 21.5
CI-CH-CHs 55.0
-O-CH2-CHs 62.0
-C=0 169.0

Infrared (IR) Spectroscopy

The IR spectrum of ethyl 2-chloropropionate, recorded as a neat liquid film, reveals
characteristic absorption bands corresponding to its functional groups.
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Wavenumber . . . .

(cm-?) Intensity Functional Group Vibration Mode
2985 Strong C-H Alkane stretch
1745 Strong C=0 Ester stretch

1450 Medium C-H Alkane bend

1380 Medium C-H Alkane bend

1180 Strong C-O0 Ester stretch

790 Strong C-CI Alkyl halide stretch

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of ethyl 2-chloropropionate results in a
characteristic fragmentation pattern. The mass-to-charge ratios (m/z) of the major fragments
and their relative intensities are presented below.

m/z Relative Intensity (%) Proposed Fragment lon
136/138 5 [M]* (Molecular lon)

107 30 [M - C2Hs]*

91/93 100 [M - OCH2CHs]*

63 50 [CsHaCI]*

45 40 [CO2CH2CHs]*

29 80 [CH2CHs]*

The presence of the chlorine atom is indicated by the characteristic M/M+2 isotopic pattern in a
3:1 ratio for fragments containing chlorine.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.
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NMR Spectroscopy (*H and **C)

Sample Preparation: A small amount of ethyl 2-chloropropionate (approximately 10-20 mg for
1H, 50-100 mg for 13C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent,
typically chloroform-d (CDCIs), in a clean, dry 5 mm NMR tube.[2] An internal standard, such as
tetramethylsilane (TMS), is often added for chemical shift referencing.[2] The tube is then
capped and gently agitated to ensure a homogeneous solution.

Instrumentation and Data Acquisition: The NMR spectra are acquired on a spectrometer
operating at a specific frequency for the nucleus of interest (e.g., 400 MHz for *H). For a
standard 3C NMR spectrum, a proton-decoupled pulse sequence is commonly used to simplify
the spectrum by removing C-H coupling.[3] Key acquisition parameters include the number of
scans, relaxation delay, and acquisition time, which are optimized to achieve an adequate
signal-to-noise ratio.[3][4]

Data Processing: The acquired free induction decay (FID) is processed using Fourier
transformation. The resulting spectrum is then phased, baseline corrected, and referenced to
the internal standard (TMS at 0.00 ppm).[3]

Infrared (IR) Spectroscopy (Attenuated Total Reflectance
- ATR)

Sample Preparation: For a neat liquid sample like ethyl 2-chloropropionate, a single drop is
placed directly onto the ATR crystal.[5][6]

Instrumentation and Data Acquisition: An FT-IR spectrometer equipped with an ATR accessory
is used. A background spectrum of the clean, empty ATR crystal is recorded first.[7] The
sample is then applied to the crystal, ensuring good contact. The sample spectrum is then
acquired.

Data Processing: The instrument software automatically subtracts the background spectrum
from the sample spectrum to produce the final absorbance or transmittance spectrum. The
positions of the absorption peaks are then determined.

Mass Spectrometry (Electron lonization - El)
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Sample Introduction: For a volatile liquid like ethyl 2-chloropropionate, the sample is typically
introduced into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion
probe.[8] In GC-MS, the sample is first vaporized and separated from other components before
entering the ion source.

lonization: In the electron ionization source, the gaseous sample molecules are bombarded
with a high-energy electron beam (typically 70 eV).[9][10] This causes the molecules to lose an
electron, forming a positively charged molecular ion (M*), which can then undergo
fragmentation.[9][10]

Mass Analysis and Detection: The resulting ions (molecular ion and fragment ions) are
accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio
(m/z). A detector then records the abundance of each ion.

Data Processing: The output is a mass spectrum, which is a plot of relative ion intensity versus
m/z. The fragmentation pattern is then analyzed to provide structural information.

Logical Relationships and Workflows

The following diagrams illustrate the relationships between the spectroscopic data and the
molecular structure, as well as a general experimental workflow.
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Caption: Relationship between spectroscopic data and molecular structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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